ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Description
Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group and the chromen-4-one core structure makes this compound particularly interesting for various chemical and biological studies.
Properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O6/c1-3-28-17(25)11-29-12-8-9-14-16(10-12)30-20(21(22,23)24)18(19(14)26)13-6-4-5-7-15(13)27-2/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZARSDALROMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This method ensures the formation of the desired ester linkage while maintaining the integrity of the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-4-one core.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
- 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate
Uniqueness
Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromenone backbone with a trifluoromethyl group and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 414.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3O5 |
| Molecular Weight | 414.35 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: HeLa Cell Line
In a study assessing the cytotoxic effects on HeLa cells, the compound showed an IC50 value of approximately 25 µM, indicating potent activity against cervical cancer cells. The treatment resulted in increased levels of reactive oxygen species (ROS) and DNA fragmentation, confirming its role as an apoptosis inducer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Table: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by increasing ROS levels and modulating Bcl-2 family proteins.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint, leading to reduced cell proliferation rates.
- Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
